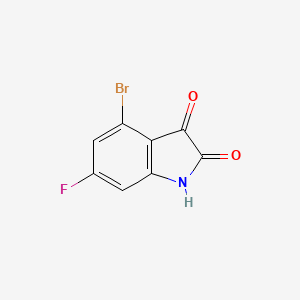

4-Bromo-6-fluoroindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSREPGKTSFNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284366 | |

| Record name | 1H-Indole-2,3-dione, 4-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646288-22-3 | |

| Record name | 1H-Indole-2,3-dione, 4-bromo-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646288-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2,3-dione, 4-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 6 Fluoroindoline 2,3 Dione

Classical Approaches for Halogenated Isatin (B1672199) Synthesis

The traditional routes to halogenated isatins often involve multi-step processes that begin with appropriately substituted anilines. These methods, while established, can sometimes be limited by harsh reaction conditions and the formation of isomeric byproducts.

Regioselective Halogenation Strategies

The introduction of halogen atoms at specific positions on the indole (B1671886) nucleus is a critical step in the synthesis of compounds like 4-Bromo-6-fluoroindoline-2,3-dione. Regioselectivity, or the control of where the halogens are placed, is paramount. nih.govyoutube.com The reactivity of the aromatic ring is influenced by the directing effects of the existing substituents.

In the context of synthesizing this compound, the starting material would ideally be a 3-fluoroaniline. The fluorine atom at the 3-position would direct subsequent electrophilic bromination primarily to the 6-position (para to the amino group) and to a lesser extent, the 2- and 4-positions (ortho to the amino group). To achieve the desired 4-bromo substitution, specific strategies are required to overcome the natural directing effects. This might involve the use of blocking groups or specific catalysts to favor the desired isomer. The bromination of a pre-formed 6-fluoroindoline-2,3-dione would likely lead to substitution at the 5- or 7-positions, making the direct regioselective synthesis of the 4-bromo isomer challenging.

Research has shown that the choice of halogenating agent and reaction conditions plays a crucial role in determining the regiochemical outcome. youtube.comyoutube.com For instance, the use of N-halosuccinimides in fluorinated alcohols has been reported to provide good yields and high regioselectivity in the halogenation of various arenes and heterocycles. nih.gov

Cyclization Reactions of Substituted Isonitrosoacetanilides Leading to Isatins

A well-established method for the synthesis of isatins is the Sandmeyer isatin synthesis, which involves the cyclization of an isonitrosoacetanilide intermediate. drugfuture.comdrugfuture.com This process typically begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form the isonitrosoacetanilide. researchgate.netdergipark.org.tr This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the indoline-2,3-dione ring system. dergipark.org.tr

For the synthesis of this compound, this would involve starting with 4-bromo-2-fluoroaniline. The subsequent reaction with chloral hydrate and hydroxylamine would yield the corresponding N-(4-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide). Acid-catalyzed cyclization of this intermediate would then produce the target molecule. The yields for this classical method can be variable and are often dependent on the electronic nature of the substituents on the aniline ring. researchgate.net

| Starting Material | Reagents | Intermediate | Product | Typical Yield |

| 4-Bromo-2-fluoroaniline | 1. Chloral hydrate, Hydroxylamine hydrochloride 2. Concentrated H₂SO₄ | N-(4-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide | This compound | Moderate to Good |

Contemporary Synthetic Innovations for this compound

Modern synthetic chemistry has focused on developing more efficient, rapid, and environmentally benign methods for the preparation of complex molecules like this compound.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency and Yield

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgeurekaselect.com The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds. nih.gov

| Method | Reaction Time | Yield |

| Conventional Heating | Hours | Moderate |

| Microwave Irradiation | Minutes | Often Improved |

Catalytic Approaches in the Synthesis of Halogenated Indoline-2,3-diones

The use of catalysts can offer milder reaction conditions and improved selectivity in the synthesis of halogenated indoline-2,3-diones. Both metal-based and organocatalytic systems have been explored. For instance, palladium-catalyzed C-H activation and amination reactions have been utilized in the synthesis of substituted indoles. researchgate.net

In the synthesis of this compound, a catalytic approach could be employed for the regioselective bromination step. For example, a Lewis acid or a transition metal catalyst could be used to direct the bromination to the 4-position of a 6-fluoroindole (B127801) precursor. Furthermore, catalytic methods can be applied to the cyclization step, potentially avoiding the use of strong, corrosive acids like concentrated sulfuric acid.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to align with these principles.

One key aspect is the use of safer solvents. Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives, such as water, ionic liquids, or solvent-free conditions, is an active area of research. For instance, performing the Sandmeyer isatin synthesis in an aqueous medium would be a significant improvement.

Another principle is the use of catalytic reagents over stoichiometric ones. As mentioned in the previous section, catalytic approaches can reduce waste and improve atom economy. Additionally, energy efficiency is a core tenet of green chemistry. Microwave-assisted synthesis, by significantly reducing reaction times, contributes to a more energy-efficient process.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

Optimization of Synthetic Pathways for this compound

The classical route for synthesizing isatins, including this compound, is the Sandmeyer isatin synthesis. organic-chemistry.orgsigmaaldrich.com This two-step process begins with the reaction of an appropriately substituted aniline—in this case, 4-bromo-6-fluoroaniline—with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. The subsequent acid-catalyzed cyclization of this intermediate yields the desired indoline-2,3-dione. organic-chemistry.orgsigmaaldrich.com However, the efficiency of this traditional method can be hampered by factors such as the electronic properties and solubility of the substituted aniline, often leading to moderate yields and the formation of unwanted by-products. organic-chemistry.orgchemicalbook.com

Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield of this compound. Key strategies revolve around the choice of cyclization agent and the reaction medium.

For polysubstituted and lipophilic anilines, the use of strong acids like concentrated sulfuric acid in the classical Sandmeyer cyclization can lead to incomplete reactions and lower yields due to poor solubility of the oximinoacetanilide intermediate. organic-chemistry.org A significant improvement in yield can be achieved by replacing sulfuric acid with methanesulfonic acid. organic-chemistry.org This alternative acid often provides a better medium for dissolving the intermediate, leading to more efficient cyclization and, consequently, a higher yield of the final isatin product.

Another approach to enhance yield involves the modification of the Sandmeyer process by first preparing a benzyloximinoacetanilide intermediate. This intermediate can then be cyclized using either sulfuric acid or methanesulfonic acid to afford the desired isatin. This modified route has been shown to be reproducible and circumvents many of the issues associated with the classical Sandmeyer synthesis, particularly for less reactive or poorly soluble anilines. organic-chemistry.org

The table below illustrates the impact of different cyclization agents on the yield of substituted isatins, highlighting the potential for yield enhancement through careful selection of the reaction medium.

| Entry | Precursor | Cyclization Agent | Solvent | Yield (%) |

| 1 | 2-(Benzyloxyimino)-N-(4-bromo-6-fluorophenyl)acetamide | Sulfuric Acid | - | Moderate |

| 2 | 2-(Benzyloxyimino)-N-(4-bromo-6-fluorophenyl)acetamide | Methanesulfonic Acid | - | Improved |

Table 1: Comparison of Cyclization Agents for Substituted Isatin Synthesis. (Data extrapolated from general findings on substituted isatin synthesis organic-chemistry.org)

Minimization of By-product Formation

The formation of by-products is a common challenge in the synthesis of polysubstituted isatins. In the Sandmeyer synthesis of this compound, potential by-products can arise from incomplete reaction, side reactions of the starting aniline, or degradation of the product under harsh acidic conditions.

One of the primary sources of by-products is the formation of regioisomers when using meta-substituted anilines. However, for 4-bromo-6-fluoroaniline, the substitution pattern is fixed, which simplifies the product mixture. The main concern then becomes the formation of impurities from side reactions. For instance, the presence of electron-withdrawing groups, such as bromine and fluorine, can influence the reactivity of the aniline and potentially lead to undesired side reactions during the initial condensation step with chloral hydrate and hydroxylamine. wright.edu

Careful control of reaction temperature and the stoichiometry of reagents is crucial to minimize the formation of these by-products. Furthermore, the choice of the cyclization acid can also impact the purity of the final product. While strong acids are necessary for the ring-closing step, prolonged exposure or excessive temperatures can lead to sulfonation or other degradation pathways. The use of methanesulfonic acid, besides improving yield, can sometimes lead to a cleaner reaction profile with fewer by-products compared to sulfuric acid, especially for sensitive substrates. organic-chemistry.org

Effective purification techniques are also essential to isolate the desired this compound from any remaining by-products. A common method involves the formation of an alkali-metal bisulfite addition product of the crude isatin. This water-soluble adduct can be separated from insoluble impurities, and the pure isatin can then be regenerated by treatment with acid. researchgate.net

Solvent and Reagent Optimization for Sustainable Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents and reagents to reduce the environmental impact of chemical synthesis. jetir.org The traditional Sandmeyer synthesis often utilizes chlorinated solvents and strong, corrosive acids, which pose environmental and safety concerns.

Solvent Selection:

Recent research has focused on replacing conventional volatile organic compounds (VOCs) with greener alternatives. For the synthesis of isatin derivatives, several more sustainable solvent systems have been explored:

Water: Being non-toxic, non-flammable, and readily available, water is an ideal green solvent for many reactions. jetir.org While the solubility of organic substrates can be a limitation, the use of co-solvents or phase-transfer catalysts can often overcome this issue.

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and have negligible vapor pressure. Their use as solvents can facilitate product separation and catalyst recycling.

Polyethylene Glycol (PEG): PEG is a biodegradable and non-toxic polymer that can serve as a reaction medium.

Solvent-Free Conditions: Conducting reactions without a solvent, often with mechanical grinding or heating, represents the greenest approach by completely eliminating solvent waste. researchgate.net

The table below presents a selection of greener solvent alternatives that have been investigated for the synthesis of heterocyclic compounds, including isatin derivatives.

| Solvent | Key Advantages |

| Water | Non-toxic, non-flammable, inexpensive |

| Ionic Liquids | Low vapor pressure, recyclable |

| Polyethylene Glycol (PEG) | Biodegradable, non-toxic |

| Cyclopentyl methyl ether (CPME) | Higher boiling point, forms an azeotrope with water, less prone to peroxide formation than THF |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources |

Table 2: Green Solvent Alternatives for Organic Synthesis. sigmaaldrich.comjetir.org

Reagent Optimization:

The choice of reagents also plays a critical role in the sustainability of the synthesis. In the context of the Sandmeyer synthesis, the use of large excesses of strong acids should be minimized. The development of catalytic methods for the cyclization step is a key area of research. While specific catalytic systems for this compound are not widely reported, the general trend in organic synthesis is to move towards catalytic processes that reduce waste and improve atom economy. nih.gov

Furthermore, alternative synthetic routes that avoid harsh reagents are being explored. For example, metal-free oxidation of the corresponding oxindole (B195798) (4-bromo-6-fluorooxindole) to the dione (B5365651) offers a potentially greener pathway. organic-chemistry.org This method can proceed under mild conditions using molecular oxygen as the oxidant, thereby avoiding the use of toxic and hazardous reagents.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 6 Fluoroindoline 2,3 Dione

Electrophilic and Nucleophilic Character of the Indoline-2,3-dione Core

The reactivity of the 4-Bromo-6-fluoroindoline-2,3-dione core is dictated by the unique arrangement of its functional groups. The isatin (B1672199) (1H-indole-2,3-dione) nucleus possesses a vicinal dicarbonyl system, which imparts distinct electrophilic and nucleophilic characteristics. The C3-carbonyl group behaves as a typical keto-carbonyl and is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. nih.gov

Conversely, the C2-carbonyl group is part of an amide linkage (an N-acyl group) and is generally less reactive towards nucleophiles. The presence of two potent electron-withdrawing substituents, a bromine atom at position 4 and a fluorine atom at position 6, significantly enhances the electrophilicity of the benzene (B151609) ring and, by extension, the C3-carbonyl carbon. This heightened electrophilic character makes the C3 position the primary site for nucleophilic attack and condensation reactions. The acidic nature of the N-H proton at the N1 position allows for deprotonation, rendering the nitrogen atom nucleophilic for subsequent alkylation or acylation reactions. nih.govnih.gov

Reactions Involving the Carbonyl Groups at Positions 2 and 3

The most common and synthetically useful reactions of this compound involve the C3-carbonyl group due to its pronounced electrophilicity.

The C3-keto group of the isatin core readily undergoes condensation reactions with active methylene (B1212753) compounds. These reactions, often catalyzed by a base, provide a powerful method for C-C bond formation. For instance, isatin derivatives can react with compounds containing an activated methyl or methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically via a Knoevenagel condensation mechanism. The electron-withdrawing effects of the bromo and fluoro substituents on the this compound scaffold are expected to facilitate these reactions by increasing the electrophilicity of the C3-carbonyl.

Table 1: General Scheme for Condensation Reaction at C3

| Reactant A | Reactant B (Active Methylene Compound) | Conditions | Product Type |

| This compound | Z¹-CH₂-Z² (e.g., malononitrile, ethyl cyanoacetate) | Base (e.g., piperidine, triethylamine), Alcohol (e.g., ethanol), Reflux | 3-Ylidene-indolin-2-one derivative |

| Z¹ and Z² are electron-withdrawing groups. |

One of the most facile and widely exploited reactions of the isatin C3-carbonyl is its condensation with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. nih.govyoutube.com These reactions typically proceed under mild conditions, often with acid catalysis in an alcoholic solvent. The resulting derivatives are important synthons for constructing more complex heterocyclic systems. researchgate.net

The reaction with primary aromatic or aliphatic amines yields 3-iminoindolin-2-one derivatives. Similarly, reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, thiosemicarbazide) affords the corresponding 3-hydrazonoindolin-2-one products. acs.org The formation of these C=N bonds is a cornerstone of isatin chemistry, providing access to a vast library of compounds. youtube.comnih.gov

Table 2: Synthesis of Schiff Bases and Hydrazones from Substituted Isatins

| Isatin Derivative | Reagent | Solvent | Product Type | Reference |

| 5-Fluoroisatin | Primary Amines | N/A | Schiff Base | youtube.com |

| 5-Fluoroisatin | Hydrazine Hydrate (B1144303) | N/A | Hydrazone | youtube.com |

| 5-Bromoisatin (B120047) | Nalidixic acid carbohydrazide | DMF | Schiff Base | nih.gov |

| 5-Fluoroindolin-2-one derivative | Ketones/Aldehydes | Ethanol | Schiff Base | nih.gov |

| Isatin | N(4)-phenyl-3-thiosemicarbazide | N/A | Thiosemicarbazone (a hydrazone derivative) | researchgate.net |

This table presents analogous reactions from related isatin derivatives, illustrating the general methodology applicable to this compound.

Reactions at the Indoline (B122111) Nitrogen (N1)

The nitrogen atom of the five-membered ring is another key site for derivatization, allowing for the introduction of various alkyl and acyl groups.

The N-H proton of the isatin ring is weakly acidic and can be removed by a suitable base, such as potassium carbonate or sodium hydride, to form an N-anion. nih.gov This nucleophilic nitrogen can then react with various electrophiles, most commonly alkyl halides or benzyl (B1604629) halides, in an N-alkylation reaction. researchgate.net This process is a standard method for producing N-substituted isatins. nih.gov For instance, reacting 5-bromoisatin with alkyl halides in DMF using potassium carbonate as the base is an effective method for achieving N-alkylation. nih.gov A similar strategy would be directly applicable to this compound.

Table 3: N-Alkylation of Bromo-Isatin Derivatives

| Isatin Derivative | Alkylating Agent | Base | Solvent | Product | Reference |

| 5-Bromoisatin | Alkyl Halide / Benzyl Chloride | K₂CO₃ | DMF | 1-Alkyl/1-Benzyl-5-bromoisatin | nih.gov |

| 6-Bromoindoline-2,3-dione | Various Alkyl Halides | N/A | N/A | N-Alkylated 6-bromoindoline-2,3-dione | nih.gov |

In addition to alkylation, the indoline nitrogen can undergo acylation. N-acylation is typically achieved by treating the isatin derivative with an acylating agent like an acid anhydride (B1165640) or an acyl chloride. A common procedure involves refluxing the isatin with acetic anhydride to yield the corresponding N-acetylisatin derivative. researchgate.net This reaction introduces an acyl group onto the N1 position, which can influence the compound's electronic properties and steric profile. Given the established methods for other isatins, N-acylation of this compound can be readily accomplished using standard acylating agents.

Table 4: General Scheme for N-Acylation of Isatins

| Reactant | Acylating Agent | Conditions | Product Type | Reference |

| Isatin Derivative | Acetic Anhydride | Reflux | N-Acetylisatin | researchgate.net |

| Indole (B1671886) | Thioester | Cs₂CO₃, Xylene, 140 °C | N-Acylindole | nih.govbeilstein-journals.org |

Mannich and Michael Addition Reactions at N1

The nitrogen atom (N1) of the isatin core is a primary site for functionalization. The acidity of the N-H proton is significantly enhanced by the electron-withdrawing effects of the adjacent carbonyl groups and the fluorine atom at the C6 position. This facilitates its deprotonation to form a nucleophilic anion, which can participate in various addition reactions.

Mannich Reaction: The classic Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. wisdomlib.org For the isatin scaffold, a direct, three-component Mannich reaction at the N1 position is atypical. Instead, functionalization is more commonly achieved through N-alkylation. However, a Mannich-type reaction can be envisioned where the pre-formed isatin anion reacts with a pre-formed Eschenmoser's salt or other iminium electrophiles to introduce an aminomethyl group at the N1 position.

Michael Addition: The N1-anion of this compound is a soft nucleophile, making it a suitable candidate for Michael (1,4-conjugate) addition reactions. This reaction would involve the addition of the isatin anion to α,β-unsaturated carbonyl compounds, nitriles, or sulfones. This pathway allows for the introduction of a variety of carbon chains at the N1 position, significantly expanding the structural diversity of accessible derivatives. A general scheme for N-alkylation, a related transformation, involves reacting the isatin with an alkyl halide in the presence of a base. nih.gov

| Reaction Type | Reactants | Typical Conditions | Product Type |

| N-Alkylation | Isatin, Alkyl Halide (e.g., Ethyl Bromoacetate) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat (e.g., 85 °C) nih.gov | N-Alkyl Isatin |

| Michael Addition | Isatin, α,β-Unsaturated Ketone | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF) | N-Substituted Isatin with Carbonyl Moiety |

| Mannich-type | Isatin, Iminium Salt | Base (e.g., NaH), Aprotic Solvent (e.g., THF) | N-Aminomethyl Isatin |

Functionalization Potential of the Halogen Substituents (Bromine and Fluorine)

The presence of two different halogen atoms on the aromatic ring offers orthogonal handles for selective modification, greatly enhancing the synthetic utility of the this compound scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Bromine

The bromine atom at the C4 position is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups. The C-Br bond is significantly more reactive than the C-F bond under typical palladium-catalyzed conditions, enabling selective functionalization at the C4 position.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-isatin with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This method is highly robust and tolerant of various functional groups. Studies on analogous bromo-substituted heterocycles show that catalysts like Pd(PPh₃)₄ with a base such as Na₂CO₃ or K₃PO₄ are effective. nmc.gov.in The use of electron-rich boronic acids often leads to good product yields. nmc.gov.in

Sonogashira Coupling: This reaction couples the bromo-isatin with a terminal alkyne, providing a direct route to 4-alkynyl-substituted isatins. These products are valuable intermediates for further transformations. Typical conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and an amine base like triethylamine (B128534) (Et₃N). researchgate.net

The table below summarizes typical conditions for these transformations, extrapolated from studies on similar bromo-heterocyclic systems.

| Coupling Reaction | Catalyst | Base | Solvent | Co-Catalyst/Ligand | Temperature |

| Suzuki-Miyaura nmc.gov.in | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane or Toluene | - | 70-80 °C |

| Sonogashira researchgate.net | PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂ | Et₃N | Toluene or DMF | CuI, PPh₃ | Room Temp to 100 °C |

Impact of Fluorine on Reactivity and Selectivity

Electronic Effects:

Increased Acidity: The fluorine atom increases the acidity of the N1 proton, facilitating its removal under milder basic conditions compared to non-fluorinated isatins.

Enhanced Electrophilicity: It enhances the electrophilic character of the C3 carbonyl carbon, making it more susceptible to nucleophilic attack. This can be advantageous for reactions like aldol (B89426) condensations or the formation of spirocyclic derivatives at the C3 position.

Modulation of Aromatic Ring Reactivity: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution but can influence the regioselectivity of nucleophilic aromatic substitution, should conditions be harsh enough to replace it.

Steric and Bonding Effects: The small size of the fluorine atom means it generally imparts minimal steric hindrance. However, the unique properties of the C-F bond, including its strength and the potential for metal-fluorine interactions, can influence the outcome of catalytic reactions. bohrium.comnih.gov In cross-coupling reactions at the C4-Br position, the fluorine at C6 can affect the electronic properties of the catalyst-substrate complex, potentially altering reaction rates and selectivity. This "fluorine effect" is a key consideration in designing synthetic strategies, as reaction conditions may need to be tailored compared to non-fluorinated analogues. bohrium.com

Exploration of Novel Derivatization Pathways

The unique reactivity of this compound allows for its use as a building block in the synthesis of more complex molecular structures with potential applications in materials science and medicinal chemistry.

Synthesis of Isatin-Based Molecular Hybrids

Molecular hybridization involves combining the isatin scaffold with other pharmacologically active moieties to create a single molecule with potentially enhanced or synergistic properties. nih.gov The C3-carbonyl group of this compound is a key reactive site for generating such hybrids.

One common strategy is the condensation of the C3-carbonyl with compounds containing a primary amino group, such as hydrazines or hydrazides, to form hydrazones. nih.gov These hydrazones can serve as versatile intermediates for further elaboration. For instance, reacting the isatin with hydrazine hydrate produces a 3-hydrazonoindolin-2-one intermediate, which can then be treated with sulfonyl chlorides or other electrophiles to generate complex hybrid molecules. nih.gov Another approach involves the Knoevenagel or aldol-type condensation of the C3-carbonyl with active methylene compounds to create derivatives like isatin-chalcone hybrids. nih.gov These reactions extend the conjugation of the system and introduce new functional groups and structural motifs.

Development of Dimeric and Polymeric Indoline-2,3-dione Scaffolds

The bifunctional nature of this compound, possessing both a reactive halogen and a modifiable N-H group, makes it an attractive monomer for the synthesis of dimeric and polymeric materials.

Dimeric Scaffolds (Bis-isatins): Dimeric isatin structures, or bis-isatins, can be synthesized by linking two isatin units. One reported method involves reacting two equivalents of an isatin derivative with a bifunctional linker, such as phthalohydrazide, to form (N'1, N'2-bis[2-oxoindolin-3-ylidene]) phthalohydrazides. wisdomlib.org This creates a symmetrical dimeric molecule. Alternatively, palladium-catalyzed cross-coupling reactions could be employed, for example, by coupling the 4-bromo-isatin with a bis-boronic acid linker in a double Suzuki reaction to create a C-C linked dimer.

Polymeric Scaffolds: The synthesis of polymers from isatin derivatives has been explored for applications such as anion exchange membranes. lu.selu.se A viable strategy for polymerizing this compound would involve a two-step process. First, the N1 position could be alkylated with a linker containing a polymerizable group, such as a terminal alkene or alkyne (e.g., 1-(4-bromobutyl)indoline-2,3-dione was used in one study). lu.se In a second step, the bromine at C4 could be used as a handle for a poly-condensation reaction, such as a poly-Suzuki or poly-Sonogashira coupling, with an appropriate di-functional co-monomer. This would lead to the formation of a rigid, conjugated polymer incorporating the isatin moiety into its backbone.

Annulation Reactions Involving this compound

Annulation reactions are a class of chemical reactions in which a new ring is formed on a substrate. In the context of this compound, these reactions are pivotal for the synthesis of complex spirocyclic systems, where the C3-carbonyl group of the isatin moiety acts as an electrophilic center.

A notable example of annulation involving a bromo-substituted isatin is the Lewis acid-catalyzed three-component reaction. nih.gov This reaction brings together an isatin derivative, a 1,3-dicarbonyl compound, and a second, different 1,3-dicarbonyl compound to construct a spirooxindole fused with a pyranochromenedione ring system. nih.gov

Research has demonstrated the successful participation of 4-bromo-substituted isatins in such transformations. nih.gov The reaction proceeds efficiently under both thermal and microwave conditions, highlighting the robustness of this synthetic protocol. The general scheme for this reaction involves the initial condensation of the isatin with one of the 1,3-dicarbonyl compounds, followed by the addition of the second 1,3-dicarbonyl compound and subsequent cyclization to yield the spirocyclic product.

The reaction conditions and yields for the synthesis of spirooxindoles from a 4-bromo-substituted isatin are summarized in the table below. The use of SnCl₄ as a Lewis acid catalyst has been found to be effective for this transformation. nih.gov

Table 1: Three-Component Reaction of 4-Bromo-N-methylisatin

| Protocol | Time | Product | Yield (%) |

|---|---|---|---|

| A | 24 h | 4-Bromospirooxindole derivative | 58 |

| B | 80 min | 4-Bromospirooxindole derivative | 71 |

Protocol A: SnCl₄ (10 mol%), Cl(CH₂)₂Cl, 60 °C. Protocol B: SnCl₄·5H₂O (10 mol%), Cl(CH₂)₂Cl, 80 °C, microwave irradiation. The specific 1,3-dicarbonyl compounds used were 1,3-cyclohexanedione (B196179) and 4-hydroxy-6-methyl-2-pyrone. nih.gov

The tolerance of the bromo-substitution at the C4-position of the isatin ring in this multicomponent reaction underscores the potential of this compound to serve as a valuable precursor for generating molecular diversity in the synthesis of complex heterocyclic structures. nih.gov The electron-withdrawing nature of the bromine and fluorine atoms can enhance the electrophilicity of the C3-carbonyl carbon, potentially facilitating the initial nucleophilic attack and subsequent cyclization steps.

Further exploration into various annulation strategies, such as [3+2] and [4+3] cycloaddition reactions, with this compound is anticipated to yield a rich variety of novel spirooxindole-based compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Fluoroindoline 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule like 4-Bromo-6-fluoroindoline-2,3-dione, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is essential for unambiguous characterization.

¹H NMR Spectroscopy: Proton Environment and Coupling Patterns

In the ¹H NMR spectrum of this compound, the aromatic protons and the N-H proton of the indoline (B122111) core provide key diagnostic signals. The aromatic region is expected to display two distinct signals corresponding to the protons at the C5 and C7 positions. The proton at C7 would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-coupling with the proton at C5. The proton at C5 is also expected to be a doublet of doublets, showing coupling to the C7 proton and the fluorine atom. The N-H proton of the lactam ring typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.20 - 7.40 | dd | J(H-F) = 8.0 - 10.0, J(H-H) = 2.0 - 3.0 |

| H-7 | 7.00 - 7.20 | dd | J(H-F) = 5.0 - 7.0, J(H-H) = 2.0 - 3.0 |

| N-H | 10.5 - 11.5 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Carbon Skeleton and Functional Groups

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The spectrum will be characterized by signals for the two carbonyl carbons (C2 and C3), the four aromatic carbons of the benzene (B151609) ring, and the two carbons of the pyrrole (B145914) ring. The carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically in the range of 160-185 ppm. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms (C4 and C6) will exhibit characteristic shifts, and the C-F coupling will be observable for C6 and adjacent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C2 (C=O) | 180 - 185 | - |

| C3 (C=O) | 158 - 162 | - |

| C3a | 115 - 120 | ~5 |

| C4 | 100 - 105 | ~25 |

| C5 | 125 - 130 | ~10 |

| C6 | 160 - 165 | ~250 |

| C7 | 105 - 110 | ~25 |

| C7a | 145 - 150 | ~15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of the H5 and H7 protons would confirm their coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton to its attached carbon. For instance, the signal for the H5 proton will show a correlation to the C5 carbon signal.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. nih.gov In this compound, the fluorine at the C6 position is expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal will be split into a doublet of doublets due to coupling with the ortho proton (H5) and the para proton (H7). The magnitude of these coupling constants provides further structural information. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. alfa-chemistry.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Characteristic Vibrational Modes of the Indoline-2,3-dione Core and Halogen Substituents

The FT-IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the isatin (B1672199) core.

N-H Stretch: A prominent band in the FT-IR spectrum is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the lactam. The exact position can be influenced by hydrogen bonding.

C=O Stretches: The indoline-2,3-dione moiety has two carbonyl groups (a ketone and a lactam), which will give rise to strong absorption bands in the FT-IR spectrum, typically in the range of 1700-1770 cm⁻¹. These bands are often observed as a doublet or even a triplet due to vibrational coupling and Fermi resonance.

Aromatic C=C Stretches: The stretching vibrations of the aromatic ring are expected to appear in the 1450-1620 cm⁻¹ region.

C-F and C-Br Stretches: The carbon-fluorine stretching vibration typically appears as a strong band in the FT-IR spectrum in the region of 1200-1300 cm⁻¹. The carbon-bromine stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretches are also visible in the Raman spectrum, they are often weaker than in the FT-IR. Conversely, the aromatic C=C stretching modes and the C-Br stretch are typically strong in the Raman spectrum, aiding in their identification.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3200 - 3400 | FT-IR |

| C=O Stretches | 1700 - 1770 | FT-IR (strong), Raman (moderate) |

| Aromatic C=C Stretches | 1450 - 1620 | FT-IR, Raman (strong) |

| C-F Stretch | 1200 - 1300 | FT-IR (strong) |

| C-Br Stretch | 500 - 650 | Raman (strong), FT-IR (moderate) |

Note: These are predicted values and may be influenced by the physical state of the sample and intermolecular interactions.

Analysis of Hydrogen Bonding Interactions and Supramolecular Assembly

The supramolecular assembly of isatin derivatives in the solid state is largely governed by a network of non-covalent interactions, with hydrogen bonding playing a primary role. In the crystal structure of the analogous compound, 4-bromo-1H-indole-2,3-dione, molecules form centrosymmetric dimers through robust N—H···O hydrogen bonds. iucr.org Specifically, the amine proton (N1—H1) acts as a hydrogen bond donor to the carbonyl oxygen (O1) of an adjacent molecule, creating a stable dimeric synthon.

Beyond this primary interaction, the crystal packing is further stabilized by other significant intermolecular forces. Halogen-oxygen contacts are observed, such as a Br···O interaction measuring 3.0430 (14) Å in 4-bromo-1H-indole-2,3-dione. iucr.org Furthermore, the planar nature of the isatin core facilitates parallel slipped π–π stacking interactions between the nine-membered rings, with an inter-planar distance of 3.3110 (8) Å and an inter-centroid distance of 3.7173 (6) Å. iucr.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular formula and elucidating the structure of organic compounds through fragmentation analysis. For this compound (C₈H₃BrFNO₂), the theoretical monoisotopic mass can be calculated to provide a precise benchmark for experimental analysis.

The high-resolution mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two major peaks of almost equal intensity separated by approximately 2 Da.

Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound

| m/z (Daltons) | Relative Abundance (%) | Ion Formula |

| 243.9434 | 100.00 | C₈H₄⁷⁹BrNO₂F |

| 244.9467 | 9.07 | C₇¹³CH₄⁷⁹BrNO₂F |

| 245.9413 | 97.30 | C₈H₄⁸¹BrNO₂F |

| 246.9446 | 8.84 | C₇¹³CH₄⁸¹BrNO₂F |

The fragmentation of isatin derivatives under electron ionization or collision-induced dissociation typically follows predictable pathways. researchgate.netresearchgate.net The most common initial fragmentation step is the loss of a neutral carbonyl group (CO), a process known as decarbonylation.

Table 2: Predicted Fragmentation Pattern for this compound

| Proposed Fragment Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Neutral Loss |

| [M]⁺ | 242.9 | 244.9 | - |

| [M-CO]⁺ | 214.9 | 216.9 | CO |

| [M-CO-CO]⁺ | 186.9 | 188.9 | 2CO |

| [C₆H₃FBr]⁺ | 174.9 | 176.9 | 2CO, HCN |

This predicted pattern, initiated by the loss of CO, provides a clear pathway for structural confirmation in mass spectrometry experiments.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides definitive information on the absolute structure, conformational preferences, and intermolecular interactions of a molecule in the solid state. While a specific crystal structure for this compound has not been reported in publicly accessible databases, the detailed analysis of its analog, 4-bromo-1H-indole-2,3-dione, offers significant insight. iucr.orgnih.gov

The crystal structure of 4-bromo-1H-indole-2,3-dione was determined by Huang, Golen, and Manke in 2016. iucr.org It serves as an excellent model for predicting the crystallographic properties of the title compound. The introduction of a fluorine atom at the 6-position is not expected to dramatically alter the fundamental crystal system or space group.

Table 3: Crystallographic Data for the Analog Compound, 4-Bromo-1H-indole-2,3-dione

| Parameter | Value |

| Empirical Formula | C₈H₄BrNO₂ |

| Formula Weight | 226.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3655 (11) |

| b (Å) | 13.689 (2) |

| c (Å) | 7.2866 (12) |

| α (°) | 90 |

| β (°) | 93.378 (5) |

| γ (°) | 90 |

| Volume (ų) | 733.4 (2) |

| Z | 4 |

| Source: iucr.orgnih.gov |

Analysis of Intermolecular Interactions in the Solid State

The solid-state packing of 4-bromo-1H-indole-2,3-dione is a well-ordered assembly stabilized by a combination of hydrogen bonds, halogen interactions, and π-π stacking. iucr.org The primary interaction is the N—H···O hydrogen bond that forms the molecular dimers.

Table 4: Key Intermolecular Interactions in Crystalline 4-Bromo-1H-indole-2,3-dione

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Hydrogen Bond | N1-H1···O1 | 0.86 | 2.03 | 2.883 (2) | 171 |

| Halogen Contact | C4-Br1···O2 | - | - | 3.0430 (14) | - |

| π-π Stacking | Ring Centroid···Ring Centroid | - | - | 3.7173 (6) | - |

| Source: iucr.org |

These interactions collectively create a highly stable, three-dimensional supramolecular network. The introduction of fluorine in this compound would likely preserve these fundamental interactions while potentially adding new, weaker C-H···F or F···O/N contacts that would subtly modulate the crystal packing.

The indoline-2,3-dione core is a rigid, fused bicyclic system that strongly favors a planar conformation. In the crystal structure of 4-bromo-1H-indole-2,3-dione, the molecule is nearly perfectly planar, with a mean deviation from planarity for the non-hydrogen atoms of only 0.024 Å. iucr.org This planarity is essential for efficient crystal packing and maximizing intermolecular interactions like π-π stacking.

Torsion angle analysis confirms this conformational rigidity. The dihedral angles within the fused ring system are all close to 0° or 180°, indicative of a flat structure. It is highly probable that this compound would exhibit a similar planar conformation, as the substitution of a hydrogen atom with a fluorine atom would not introduce significant steric strain to force the rings out of planarity.

Table 5: Selected Torsion Angles for 4-Bromo-1H-indole-2,3-dione

| Atoms (C-C-C-C) | Torsion Angle (°) |

| C7-C6-C5-C4 | -0.1 (3) |

| C6-C5-C4-C3a | 0.5 (3) |

| C5-C4-C3a-C7a | -0.6 (3) |

| C4-C3a-C7a-N1 | 0.4 (2) |

| C2-C3-C3a-C7a | 179.3 (2) |

| Source: Data derived from crystallographic information file for CCDC 1445034 iucr.org |

Chiroptical Properties of Enantiomerically Pure this compound Derivatives

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exhibit chiroptical properties such as optical rotation.

To study such properties, chiral derivatives would need to be synthesized. Chirality could be introduced into the molecule, for example, by the alkylation or acylation of the nitrogen at the N-1 position with a chiral moiety. If enantiomerically pure derivatives were prepared, their chiroptical characteristics would become fundamentally important for their characterization.

Techniques such as circular dichroism (CD) spectroscopy would be invaluable for analyzing the stereochemical features of these chiral derivatives in solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure and conformation of chiral molecules. Currently, there is no published literature on the synthesis or chiroptical analysis of enantiomerically pure derivatives of this compound, representing an open avenue for future research in medicinal and materials chemistry.

Computational Chemistry Investigations of 4 Bromo 6 Fluoroindoline 2,3 Dione

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It provides a framework for understanding the distribution of electrons and predicting how a molecule will interact with other chemical species.

Geometry Optimization and Energy Calculations

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-bromo-6-fluoroindoline-2,3-dione, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. These calculations are often performed using specific basis sets, such as 6-311++G(d,p), within the DFT framework. researchgate.net

The optimized geometry reveals a nearly planar isatin (B1672199) core, a common feature in related indoline-2,3-dione derivatives. researchgate.netnih.gov The planarity of the ring system is crucial for understanding its stacking interactions and electronic properties. The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov A close agreement between theoretical and experimental values indicates that the chosen level of theory accurately represents the molecule's actual structure. sci-hub.box

Table 1: Hypothetical Optimized Geometric Parameters for this compound (based on related structures)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C4-Br | 1.89 | C3-C4-C5 | 120.5 |

| C6-F | 1.35 | C5-C6-C7 | 119.8 |

| N1-H | 1.01 | C2-N1-C7a | 110.2 |

| C2=O | 1.22 | N1-C2-C3 | 108.9 |

| C3=O | 1.21 | C2-C3-C3a | 109.1 |

Note: This data is illustrative and based on typical values for similar compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-withdrawing bromine and fluorine atoms is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity towards nucleophiles. The distribution of HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: This data is illustrative and based on typical values for similar compounds.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. nih.gov The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions with intermediate potential.

For this compound, the ESP map would likely show negative potential around the carbonyl oxygen atoms due to their high electronegativity, making them sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its acidic nature and ability to act as a hydrogen bond donor. The halogen atoms, bromine and fluorine, would also influence the electrostatic potential distribution on the aromatic ring.

Theoretical Spectroscopic Studies

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and vibrational modes.

Prediction of NMR Chemical Shifts and Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. sci-hub.box The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts. sci-hub.box By comparing the calculated shifts with experimental spectra, the assignment of signals to specific atoms in the molecule can be confirmed.

Similarly, the vibrational frequencies and their corresponding intensities for FT-IR and Raman spectra can be calculated using DFT. sci-hub.box These theoretical spectra provide a detailed picture of the molecule's vibrational modes, including stretching, bending, and torsional motions.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3435 |

| C=O Stretch (sym) | 1750 | 1740 |

| C=O Stretch (asym) | 1730 | 1722 |

| C-F Stretch | 1250 | 1245 |

| C-Br Stretch | 680 | 675 |

Note: This data is illustrative and based on typical values for similar compounds.

Comparison of Theoretical and Experimental Spectroscopic Data

The comparison of theoretical and experimental spectroscopic data is a crucial step in validating the computational model and ensuring the accuracy of the structural and electronic predictions. sci-hub.box Discrepancies between the calculated and observed spectra can often be attributed to factors not fully accounted for in the theoretical model, such as solvent effects or intermolecular interactions in the solid state. researchgate.net Scaling factors are sometimes applied to the calculated frequencies to improve the agreement with experimental results. sci-hub.box A strong correlation between the theoretical and experimental data provides confidence in the computational approach and its ability to elucidate the properties of this compound. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to understand the conformational flexibility and dynamic behavior of a molecule in various environments. For this compound, MD simulations would provide insights into how the molecule behaves in a biological system, for instance, when interacting with a protein target.

In the context of related compounds, MD simulations have been utilized to assess the stability of interactions between potential inhibitors and their target enzymes. For example, MD analyses have been conducted to study the binding stability of compounds with the Indoleamine 2,3-Dioxygenase (IDO) enzyme, a potential target in immunotherapy. nih.gov Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For this compound, MD simulations could be employed to:

Sample the conformational landscape of the molecule, identifying low-energy and accessible shapes.

Simulate its interaction with target proteins, providing insights into its potential as an enzyme inhibitor. nih.govfarmaceut.org

Understand the influence of the bromo and fluoro substituents on the molecule's flexibility and interaction patterns.

The simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion over a specific period. The resulting trajectory would provide a detailed picture of the molecule's dynamic nature.

Quantum Chemical Topology Analysis (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.govorientjchem.org This method can provide a quantitative description of the nature of chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. orientjchem.org

For this compound, a QTAIM analysis would be instrumental in understanding the electronic effects of the halogen substituents. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the bond's strength and character.

A QTAIM study of this molecule would likely investigate:

The C-Br and C-F bonds to characterize their covalent and electrostatic nature.

The intramolecular interactions, such as potential hydrogen bonds involving the N-H group and the carbonyl oxygens.

The effect of the electron-withdrawing halogen atoms on the aromatic ring and the dione (B5365651) moiety.

While specific QTAIM data for this compound is not available, the principles of the method are well-established. nih.govorientjchem.org

Computational Studies on Opto-electronic Properties

The opto-electronic properties of isatin and its derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). uobasrah.edu.iquobasrah.edu.iq Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting and understanding these properties.

Non-linear optical (NLO) materials have applications in technologies like optical switching and communications. researchgate.net The NLO properties of a molecule are related to its response to a strong electromagnetic field, characterized by parameters such as the first hyperpolarizability (β).

Computational studies on related indole (B1671886) derivatives have shown that the NLO response is highly dependent on the nature of the substituents. nih.gov Electron-withdrawing groups, such as the nitro group, can significantly enhance NLO properties. nih.gov Conversely, studies on 3,3′-biindole 2,2′(1H,1′H)-dione derivatives have observed that the presence of bromine can reduce the NLO properties, a finding confirmed through quantum calculations that showed a reduction in the dipole moment with bromine substitution. researchgate.netconicet.gov.arconicet.gov.arcsic.es

Table 1: Non-linear Optical (NLO) Properties of Substituted Ethenyl Indoles

| Compound | First Hyperpolarizability (β) x 10⁻³⁰ esu⁻¹ cm⁵ |

| p-nitrophenyl ethenyl indole | 115 |

| Ethenyl indole (reference) | 9 |

| Data sourced from a study on substituted ethenyl indoles and is provided for comparative purposes. nih.gov |

The charge transport properties of organic molecules are critical for their use in electronic devices. Hole mobility, a measure of how efficiently a positive charge can move through a material, is a key parameter. Computationally, charge transport properties can be estimated by calculating the reorganization energy, which represents the energy required for a molecule to change its geometry from the neutral to the ionized state and vice versa. A lower reorganization energy generally corresponds to better charge transport capabilities.

Studies on other organic systems, such as octaphyrin derivatives, have used DFT calculations to determine reorganization energies and assess their potential as n-type materials for OLEDs. nih.gov For this compound, similar calculations could predict its charge transport characteristics. The electron-withdrawing nature of the halogen substituents would likely have a significant impact on the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its charge transport properties. The distribution of charge within the isatin anion is also a key factor in understanding its electronic behavior. nih.gov

Table 2: HOMO-LUMO Energy Gaps of Substituted Isatins

| Compound | HOMO-LUMO Energy Gap (eV) - Neutral Form |

| Isatin | 3.92 |

| 5-fluoroisatin | Value not specified in the source |

| 5-chloroisatin | Value not specified in the source |

| 5-methylisatin | Value not specified in the source |

| 5-methoxyisatin | 3.38 |

| Data from a study on the electronic properties of 5-substituted isatins. The energy gap is an important factor influencing electronic properties. uokerbala.edu.iq |

Strategic Applications of 4 Bromo 6 Fluoroindoline 2,3 Dione in Organic Synthesis

4-Bromo-6-fluoroindoline-2,3-dione as a Versatile Building Block

This compound is a highly versatile building block due to its multiple reactive sites. The isatin (B1672199) core contains an electrophilic C3-carbonyl group, a C2-amide carbonyl, and an acidic N-H proton, all of which can be selectively targeted in chemical transformations. The true synthetic power of this specific derivative, however, lies in the unique properties conferred by its halogen substituents.

The bromine atom at the C4 position is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space. Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to append aryl, alkyl, alkynyl, or amino groups, thereby systematically modifying the molecular structure.

The fluorine atom at the C6 position imparts distinct electronic properties to the molecule. As a strongly electron-withdrawing group, it increases the electrophilicity of the isatin ring system, potentially enhancing the reactivity of the C3-carbonyl towards nucleophiles. This modification can influence the reaction kinetics and yields in condensation and addition reactions. While fluorine is generally less reactive in nucleophilic aromatic substitution compared to other halogens, its presence is crucial for modulating the physicochemical properties of the final products, including lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry.

The combination of these features makes this compound a trifunctional intermediate, where the N-H group, the C3-carbonyl, and the C4-bromo substituent can be manipulated sequentially or in one-pot procedures to rapidly build molecular complexity.

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of the isatin nucleus makes it an ideal starting point for the synthesis of more elaborate heterocyclic systems. The electrophilic C3-ketone is central to many of these transformations, readily participating in condensation and cycloaddition reactions.

This compound is a valuable precursor for creating polycyclic frameworks where a new ring is fused to the indoline (B122111) core. The C3-carbonyl group can react with a variety of binucleophiles to construct five-, six-, or seven-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]quinoline systems. researchgate.net Similarly, multicomponent reactions involving isatins, primary amines, and barbituric acid have been used to synthesize tetraazaaceanthrylene derivatives in a catalyst-free, one-pot process. researchgate.net The presence of the bromo and fluoro substituents on the starting isatin allows for the generation of a library of functionalized fused systems, whose properties can be fine-tuned for specific applications. The hexahydropyrrolo[2,3-b]indole (HPI) core, found in many natural products, can be assembled through various strategies, including the elaboration of indole (B1671886) derivatives, highlighting the utility of functionalized indoles in building complex fused scaffolds. ub.edu

One of the most prominent applications of substituted isatins is in the synthesis of spiroindoline (also known as spirooxindole) derivatives. These compounds feature a spirocyclic carbon at the C3 position of the indoline core and are of significant interest in drug discovery. This compound is an excellent candidate for such syntheses.

Multi-component reactions (MCRs) are a particularly efficient method for generating these complex structures in a single step. A common strategy involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide, generated in situ from the condensation of an isatin and an amino acid, and a dipolarophile. For example, one-pot, three-component reactions between substituted isatins, (S)-pipecolic acid, and an electron-deficient alkene have been shown to produce complex spiro[indoline-3,3′-indolizine]s with high stereospecificity. nih.gov The reaction proceeds through the formation of an ylide, which then undergoes a cycloaddition to form the spirocyclic system. nih.gov

Another powerful method is the zinc-mediated domino reaction between isatins and 2-(bromomethyl)acrylates, which yields spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com This one-step process accommodates a range of substituted isatins and can be extended to isatin imines to produce spiro-lactams. mdpi.com The utility of various substituted isatins in these reactions demonstrates the broad applicability of the method.

| Isatin Derivative | Reaction Type | Spirocyclic Product Core | Reference |

|---|---|---|---|

| 5-Fluoroisatin | 1,3-Dipolar Cycloaddition | Spiro[indoline-3,3′-indolizine] | nih.gov |

| 5-Chloroisatin | 1,3-Dipolar Cycloaddition | Spiro[indoline-3,3′-indolizine] | nih.gov |

| 5-Bromoisatin (B120047) | 1,3-Dipolar Cycloaddition | Spiro[indoline-3,3′-indolizine] | nih.gov |

| 5-Methylisatin | Zn-mediated Domino Reaction | Spiro[oxindole-3,3'-butyrolactone] | mdpi.com |

| 5,7-Dimethylisatin | Zn-mediated Domino Reaction | Spiro[oxindole-3,3'-butyrolactone] | mdpi.com |

The successful use of halogenated isatins (e.g., 5-fluoro, 5-chloro, 5-bromo) in these transformations strongly suggests that this compound would serve as a competent substrate, leading to novel, di-halogenated spiroindoline scaffolds.

Role in the Total Synthesis of Natural Products and Analogues

The indoline-2,3-dione moiety and its derivatives, particularly the spirooxindole framework, are core structures in a wide range of biologically active natural products. ub.edu These include complex alkaloids with significant therapeutic potential. The indolocarbazoles, for instance, are a major class of natural products with diverse biological activities, and their synthesis has driven the development of new chemical methodologies. rsc.org

While the direct application of this compound in the completed total synthesis of a known natural product may not be documented, its value lies in its potential as a starting material for the synthesis of novel analogues of these natural products. In medicinal chemistry and chemical biology, the ability to create analogues is critical for probing structure-activity relationships (SAR). By replacing a hydrogen atom with a fluorine or bromine, researchers can systematically alter the steric and electronic profile of a molecule.

The 4-bromo and 6-fluoro substitution pattern is particularly interesting. It allows for modifications at two distinct positions of the aromatic ring, enabling a more thorough exploration of the chemical space around the natural product scaffold. The bromine can be used as a handle for late-stage functionalization, allowing a common intermediate to be converted into a diverse library of analogues. Therefore, this compound is a strategic building block for generating novel, non-natural derivatives with potentially enhanced potency, selectivity, or pharmacokinetic properties.

Development of Novel Organic Materials and Functional Molecules

The application of heterocyclic compounds extends beyond medicine into the realm of materials science. Conjugated organic molecules are the basis for a wide range of functional materials, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The isatin core is an inherent chromophore, and its derivatives can exhibit interesting photophysical properties.

This compound serves as an excellent platform for developing new functional molecules. The key to tuning the electronic and optical properties of organic materials is the ability to control the extent of π-conjugation. The bromine atom at the C4 position provides a convenient anchor point for extending the conjugated system via cross-coupling reactions. For example, coupling with arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can produce larger, more delocalized π-systems. This allows for the rational design of molecules with specific absorption and emission wavelengths.

Furthermore, the introduction of a fluorine atom can enhance the performance and stability of organic electronic materials by modulating energy levels and improving resistance to oxidative degradation. The development of dyes for OLEDs and solar cells often relies on halogenated heterocyclic intermediates. The strategic functionalization of this compound could therefore lead to novel dyes, fluorescent probes, or components for advanced organic materials.

Mechanistic Insights into Biological Interactions of 4 Bromo 6 Fluoroindoline 2,3 Dione Derivatives

Structure-Activity Relationship (SAR) Studies of Halogenated Isatins

The biological activity of isatin (B1672199) derivatives is significantly influenced by the nature and position of substituents on the isatin core. Halogenation, in particular, plays a crucial role in modulating the therapeutic potential of these compounds.

Influence of Halogenation Pattern on Target Interaction

The position and type of halogen atom on the isatin ring are critical determinants of biological activity. Studies on various isatin derivatives have revealed that halogenation can significantly enhance their pharmacological properties. nih.gov For instance, the presence of a halogen at the R2 position of the indoline (B122111) ring has been found to be necessary for resistance-modifying agent (RMA) activity, with bromine being the optimal halogen for this effect. nih.gov Moving the bromine to other positions on the indoline ring can lead to a significant reduction in RMA activity. nih.gov

In the context of antibacterial activity, 5-halogenation has been shown to be effective in enhancing this property. nih.gov Specifically, 5-fluorosubstituted isatins have demonstrated greater potency against Mycobacterium tuberculosis H37Rv and multidrug-resistant tuberculosis (MDR-TB) compared to unsubstituted isatin moieties. nih.gov Generally, the introduction of electron-withdrawing groups, such as halogens, at the C-5 position of the isatin nucleus tends to increase the biological activity of the compounds. nih.gov

Impact of Substituents at N1 and C3 on Ligand-Receptor Binding

Modifications at the N1 and C3 positions of the isatin scaffold have a profound impact on their interaction with biological targets. The N1 position, which bears a hydrogen atom in the parent isatin, and the C3 carbonyl group are key sites for chemical derivatization.

N1-Position Substituents:

N-alkylation is a common modification that can enhance the biological activity of isatins. nih.gov However, the size of the substituent at the N1 position can be a critical factor. For instance, smaller N-substituents are generally favored for anti-inflammatory potential, while bulky groups like benzyl (B1604629) and decyl can decrease binding to receptors. nih.gov In some cases, N-substitution is preferred for anti-diabetic potential. nih.gov The synthesis of N-alkylated 6-bromoindoline-2,3-dione derivatives has been achieved through phase transfer catalysis, yielding a variety of compounds with potential biological activities. researchgate.net

C3-Position Substituents:

The C3 position of isatin is highly reactive and allows for the introduction of a wide range of substituents, leading to diverse biological activities. nih.gov The substitution at the C3 position significantly influences the anti-tuberculosis activity of isatin derivatives. nih.gov For example, derivatives with thiosemicarbazide (B42300) and methyloxime at the C3 position have shown better potency than the corresponding ketone derivatives. nih.gov The incorporation of an EDG-substituted phenylhydrazone at the C3 position has been shown to enhance anti-inflammatory activity. nih.gov

| Position | Substituent Effect | Observed Activity | Reference |

| C5 | Electron-withdrawing groups (e.g., halogens) | Increased anti-TB and anti-inflammatory activity | nih.gov |

| N1 | Smaller alkyl groups | Favorable for anti-inflammatory potential | nih.gov |

| N1 | Bulky groups (e.g., benzyl) | Decreased receptor binding | nih.gov |

| C3 | Thiosemicarbazide, methyloxime | Enhanced anti-TB potency | nih.gov |

| C3 | EDG-substituted phenylhydrazone | Increased anti-inflammatory activity | nih.gov |

| R2 (indoline) | Bromine | Optimal for resistance-modifying agent activity | nih.gov |

Molecular Docking and Binding Mode Analysis

Computational methods, particularly molecular docking, are invaluable tools for predicting how 4-bromo-6-fluoroindoline-2,3-dione derivatives and other halogenated isatins interact with their biological targets at a molecular level.

Computational Prediction of Binding Modes with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking studies have been employed to predict the binding patterns of isatin derivatives with various biological targets. For instance, the binding modes of N-alkylated 6-bromoindoline-2,3-dione derivatives have been investigated with inhibitory targets from the Protein Data Bank (PDB) using software like AutoDock Vina. researchgate.net These computational approaches help in understanding the orientation and conformation of the ligand within the active site of the target protein.

Docking analyses of isatin-coumarin hybrids have revealed strong hydrogen bond interactions with key residues of enzymes like COX, such as Tyr385 and Ser530. nih.gov Similarly, docking studies of s-triazine-isatin hybrids with DNA have shown interactions within the AT-rich region of the DNA grooves, supporting experimental findings of their DNA-binding affinity. nih.gov The identified binding modes from these computational predictions can serve as a starting point for the structure-based design and optimization of more potent inhibitors. nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonding)

The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. For halogenated isatins, these interactions include hydrogen bonds, hydrophobic interactions, and halogen bonds.

Hydrogen Bonds: The isatin scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens), allowing for the formation of strong hydrogen bonds with receptor sites. nih.govnih.gov In the solid state, 4-bromo-1H-indole-2,3-dione molecules dimerize through N—H...O hydrogen bonds. researchgate.net Molecular docking studies have shown that the NH group of hydrazones and the lactam carbonyl of isatin are involved in hydrogen bonding with DNA base pairs. nih.gov

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species (a Lewis acid). nih.gov In the crystal structure of 4-bromo-1H-indole-2,3-dione, intermolecular Br...O close contacts have been observed. researchgate.net Halogen bonds can be enhanced by nearby hydrogen bonds, a phenomenon known as hydrogen-bond-enhanced halogen bonding (HBeXB), which can significantly increase interaction energies. nih.govrsc.org The ability of the oxime functionality to participate in halogen bonds has also been noted. mdpi.com

| Interaction Type | Description | Example | Reference |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-H...O bonds in isatin dimers; NH of hydrazone with DNA. | nih.govresearchgate.net |

| Hydrophobic Interactions | Tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Aromatic rings of isatin interacting with nonpolar amino acid residues. | nih.gov |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | Br...O contacts in the crystal structure of 4-bromo-1H-indole-2,3-dione. | researchgate.net |

Studies on Specific Enzyme Inhibition Mechanisms

Isatin and its derivatives are known to inhibit a variety of enzymes, and understanding the specific mechanisms of this inhibition is key to their development as therapeutic agents. Isatin itself has been shown to act on a large number of biological targets. nih.gov